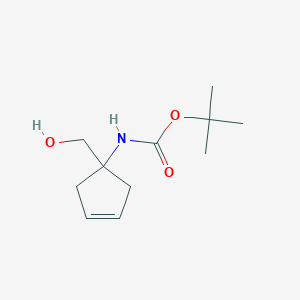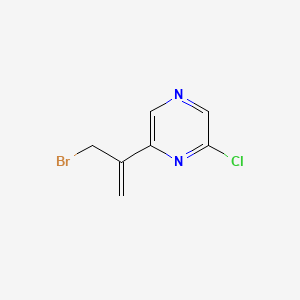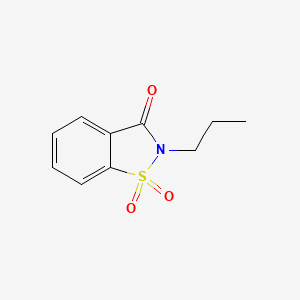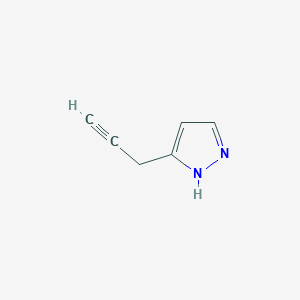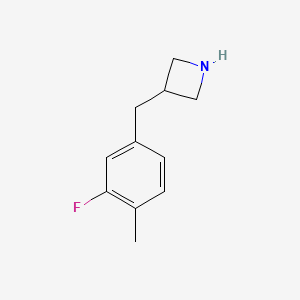
3-(3-Fluoro-4-methylbenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-4-methylbenzyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of a fluoro and methyl group on the benzyl moiety further enhances the compound’s chemical properties, making it a valuable entity in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylbenzyl)azetidine typically involves the reaction of 3-fluoro-4-methylbenzylamine with an appropriate azetidine precursor. One common method includes the use of a base such as potassium carbonate in a solvent system like acetonitrile/methanol at elevated temperatures to facilitate the formation of the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluoro-4-methylbenzyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction could produce secondary amines. Substitution reactions often result in functionalized azetidines with various substituents .
Aplicaciones Científicas De Investigación
3-(3-Fluoro-4-methylbenzyl)azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluoro-4-methylbenzyl)azetidine involves its interaction with specific molecular targets, often through the formation of covalent bonds or non-covalent interactions. The azetidine ring’s strain and the presence of the fluoro and methyl groups contribute to its reactivity and binding affinity. These interactions can modulate biological pathways, making the compound a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: The parent compound with a simple four-membered ring.
3-Methylazetidine: Similar structure but lacks the fluoro group.
3-Fluoroazetidine: Similar structure but lacks the methyl group.
Uniqueness
3-(3-Fluoro-4-methylbenzyl)azetidine is unique due to the combined presence of both fluoro and methyl groups on the benzyl moiety, which enhances its chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C11H14FN |
|---|---|
Peso molecular |
179.23 g/mol |
Nombre IUPAC |
3-[(3-fluoro-4-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14FN/c1-8-2-3-9(5-11(8)12)4-10-6-13-7-10/h2-3,5,10,13H,4,6-7H2,1H3 |
Clave InChI |
MOCKJHAKFPKZKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC2CNC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


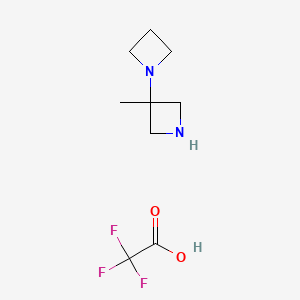
![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15318422.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol](/img/structure/B15318432.png)
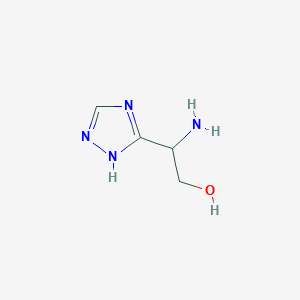
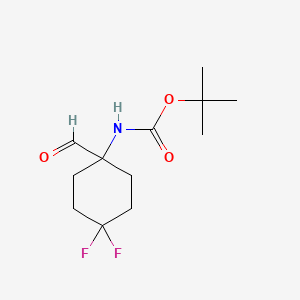



![1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride](/img/structure/B15318464.png)
![2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride](/img/structure/B15318469.png)
